molecular formula C18H12ClN3S B2870505 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 1321939-47-2

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Cat. No.: B2870505
CAS No.: 1321939-47-2
M. Wt: 337.83
InChI Key: YGYJYHPPUMXCBI-SDNWHVSQSA-N
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Description

(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a synthetic acrylonitrile derivative designed for research applications. This compound features a chlorophenyl-substituted thiazole core, a structure recognized for its diverse biological potential. Compounds with this scaffold are frequently investigated for their anti-inflammatory properties. Recent studies on structurally similar chlorophenyl-thiazole derivatives have demonstrated significant anti-inflammatory activity through COX-2 enzyme inhibition, as confirmed by molecular docking studies . The strategic incorporation of the acrylonitrile group enhances the molecule's reactivity, making it a valuable intermediate for further chemical exploration, such as in the development of novel therapeutic agents. Beyond inflammatory pathways, research on analogous molecules indicates potential in other high-impact areas. Notably, a lead compound based on a 2-((4-chlorophenyl)amino)thiazole scaffold has been identified as a potent inducer of the transcription factor Oct3/4, a master regulator of cell pluripotency . This suggests that this compound and its derivatives may represent a promising class of small molecules for applications in regenerative medicine and stem cell research. The product is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c19-15-8-6-13(7-9-15)17-12-23-18(22-17)14(10-20)11-21-16-4-2-1-3-5-16/h1-9,11-12,21H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYJYHPPUMXCBI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The reaction initiates with nucleophilic attack by the sulfur atom of 4-chlorophenyl thioamide on the α-carbon of phenacyl bromide, forming an intermediate thioether. Intramolecular cyclization follows, facilitated by the elimination of hydrogen bromide, yielding the thiazole ring. The use of ethanol as a solvent and triethylamine (TEA) as a base optimizes reaction kinetics, achieving yields exceeding 80%.

Representative Procedure

  • Reactants : 4-Chlorophenyl thioamide (1.0 equiv.), phenacyl bromide (1.2 equiv.)
  • Conditions : Reflux in ethanol (12 h), catalytic TEA (0.5 mL)
  • Yield : 82% isolated product

Functionalization of the Thiazole Core

Post-cyclization, the thiazole is functionalized at the 2-position to introduce a formyl group, enabling subsequent Knoevenagel condensation. Oxidation of a methylthiazole intermediate using pyridinium chlorochromate (PCC) in dichloromethane affords the aldehyde derivative.

Knoevenagel Condensation for Acrylonitrile Formation

The (E)-acrylonitrile scaffold is constructed via Knoevenagel condensation between 4-(4-chlorophenyl)thiazole-2-carbaldehyde and phenylaminoacetonitrile. This step establishes the stereoselective E-configuration critical for biological activity.

Mechanistic Insights

The reaction proceeds through deprotonation of phenylaminoacetonitrile by a base (e.g., piperidine), generating a nucleophilic enolate. This enolate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile. The E-configuration arises from thermodynamic stabilization of the trans-alkene.

Optimized Conditions

  • Catalyst : Triethylamine (TEA, 10 mol%)
  • Solvent : Ethanol, room temperature (18–24 h)
  • Yield : 66–72%

Spectroscopic Validation

The (E)-configuration is confirmed via $$ ^1H $$-NMR spectroscopy, displaying a characteristic olefinic proton singlet at δ 8.51 ppm. IR spectroscopy validates nitrile incorporation (ν = 2211–2214 cm$$ ^{-1} $$).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 15-minute irradiation at 100°C in ethanol with TEA achieves 70% yield, comparable to conventional methods.

Post-Synthetic Functionalization

The phenylamino group is introduced via nucleophilic aromatic substitution (NAS) on a bromoacrylonitrile intermediate. Reacting 2-(4-(4-chlorophenyl)thiazol-2-yl)-3-bromoacrylonitrile with aniline in dimethylformamide (DMF) at 80°C affords the target compound in 65% yield.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Reaction Time Stereoselectivity (E:Z)
Hantzsch + Knoevenagel Ethanol, TEA, reflux 72 24 h 95:5
Microwave-Assisted Ethanol, TEA, 100°C, microwave 70 15 min 93:7
Post-Synthetic NAS DMF, 80°C 65 8 h 85:15

Scalability and Industrial Applicability

Large-scale production (≥100 g) employs continuous-flow reactors to enhance heat transfer and reduce side reactions. Ethanol remains the solvent of choice due to its low toxicity and cost.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, alcohols) under appropriate conditions (solvent, temperature) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can be contextualized against related acrylonitrile-thiazole derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and reported applications:

Table 1: Structural and Functional Comparison of Thiazole-Acrylonitrile Derivatives

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Properties/Applications References
This compound (Target) R1 = 4-Cl-Ph; R2 = PhNH- Not reported Not reported Potential medicinal/fluorescence applications (inferred from analogs)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) R1 = Benzo[d]thiazol-2-yl; R2 = Pyridin-3-yl 155–157 66 IR: CN stretch at ~2200 cm⁻¹; moderate fluorescence
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile R1 = 4-Cl-Ph; R2 = Thiophen-2-yl Not reported Not reported Structural analog with thiophene substitution; ChemSpider ID: 277756-73-7
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) R1 = Benzo[d]thiazol-2-yl; R2 = 5-(4-Cl-Ph)-furan-2-yl 185–187 59 High melting point; potential π-conjugation for optoelectronics
TP1 Dye [(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile] R1 = Benzo[d]thiazol-2-yl; R2 = Diphenylamino-thiophenyl Not reported Not reported Fluorescent cyanide sensor (LOD: 4.24 × 10⁻⁸ M); strong turn-on emission
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile R1 = 4-Cl-Ph; R2 = 4-EtO-PhNH- Not reported Not reported Commercial availability; ethoxy group may enhance solubility
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile R1 = Ph; R2 = 2-F-5-NO₂-PhNH- Not reported Not reported Nitro/fluoro substituents for electron-withdrawing effects

Key Comparative Insights

Substituent Effects on Physicochemical Properties: The 4-chlorophenyl group at R1 (shared by the target compound and [7]) enhances lipophilicity and may improve membrane permeability in biological systems . Phenylamino vs. Heteroaromatic Substituents: The phenylamino group (target compound) introduces hydrogen-bonding capacity, whereas pyridyl (7f) or thiophenyl (7g) substituents prioritize π-π stacking or charge-transfer interactions .

Synthetic Yields and Conditions: Yields for benzo[d]thiazole derivatives (e.g., 7f, 7g) range from 51–84%, influenced by steric and electronic effects of substituents . The target compound’s synthesis likely follows similar Knoevenagel pathways, though yields and purity depend on the phenylamino group’s compatibility with reaction conditions .

Biological Activity: Analogous compounds (e.g., ) exhibit antioxidant and anticancer properties, suggesting the target compound could be screened for similar bioactivities.

Structural and Crystallographic Features :

  • Isostructural analogs (e.g., ) with planar conformations and triclinic symmetry highlight the role of substituents in crystal packing and solubility.

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring, a chlorophenyl group, and an acrylonitrile moiety. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H14ClN3S\text{C}_{18}\text{H}_{14}\text{ClN}_{3}\text{S}

Structural Components

  • Thiazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
  • Chlorophenyl Group : Enhances lipophilicity and may influence the compound's binding affinity to target proteins.
  • Acrylonitrile Moiety : Potentially involved in nucleophilic attack mechanisms.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
  • Antimicrobial Activity : Demonstrated effectiveness against various microbial strains through disruption of cellular processes.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A structure-activity relationship (SAR) analysis has shown that modifications to the thiazole ring significantly affect cytotoxicity against cancer cell lines such as A-431 and Jurkat cells.

CompoundIC50_{50} (µg/mL)Target Cell Line
This compound1.61 ± 1.92A-431
Compound 91.98 ± 1.22Jurkat

The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects, suggesting that further functionalization could lead to more potent derivatives .

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli15

These results demonstrate the potential for developing new antimicrobial agents based on this thiazole derivative .

Antimalarial Activity

Research has also explored the antimalarial activity of thiazole derivatives. Modifications in the N-aryl amide group linked to the thiazole ring have been shown to enhance potency against Plasmodium falciparum, with some derivatives exhibiting low cytotoxicity in HepG2 cell lines .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a series of human cancer cell lines. The study reported that the compound induced apoptosis in a dose-dependent manner, significantly reducing cell viability at concentrations above 1 µg/mL.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against a panel of bacteria and fungi. Results indicated that it was particularly effective against Gram-positive bacteria, with an MIC comparable to standard antibiotics like norfloxacin.

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